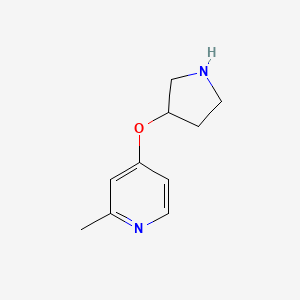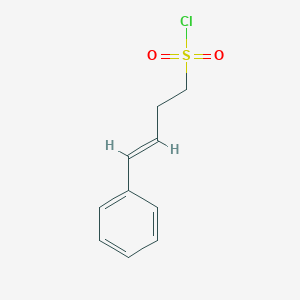
4-Phenylbut-3-ene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylbut-3-ene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbut-3-ene-1-sulfonyl chloride typically involves the reaction of 4-Phenylbut-3-ene-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
C6H5CH2CH=CHCH2OH+ClSO2OH→C6H5CH2CH=CHCH2SO2Cl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
4-Phenylbut-3-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides under mild conditions.
Alcohols: React to form sulfonates, often requiring a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Thiols: React to form sulfonothioates, typically under basic conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
4-Phenylbut-3-ene-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: It is used in the preparation of sulfonated polymers, which have applications in ion exchange membranes and fuel cells.
Mechanism of Action
The mechanism of action of 4-Phenylbut-3-ene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The sulfonyl group acts as an electrophile, attracting nucleophiles to form stable sulfonamide, sulfonate, or sulfonothioate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-ene-1-yne: Similar in structure but contains a triple bond instead of a sulfonyl chloride group.
4-Phenylbut-3-ene-1-ol: The alcohol precursor used in the synthesis of 4-Phenylbut-3-ene-1-sulfonyl chloride.
Uniqueness
This compound is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of various sulfonyl derivatives, which are important in pharmaceuticals and material science .
Properties
Molecular Formula |
C10H11ClO2S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
(E)-4-phenylbut-3-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+ |
InChI Key |
DDCRTXMLUPJDPY-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCS(=O)(=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
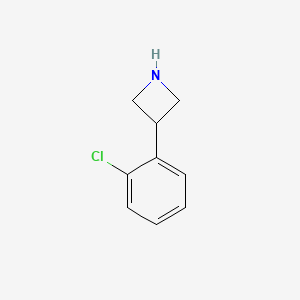
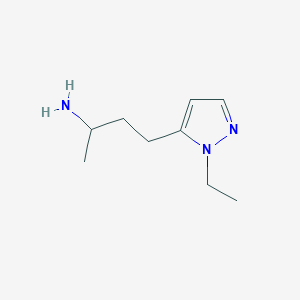
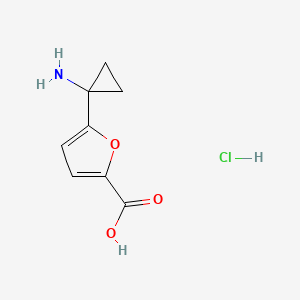

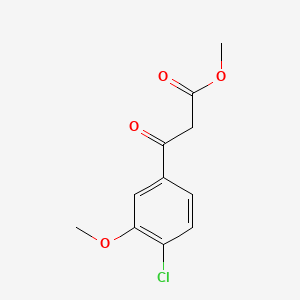
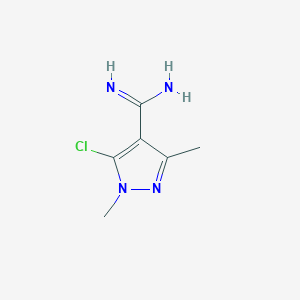
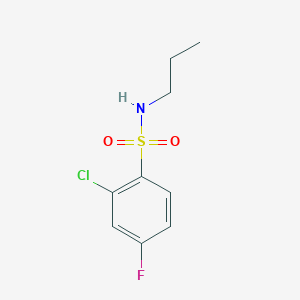
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
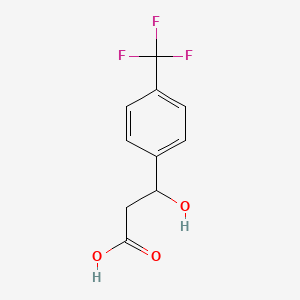
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
